

3-Bromo-4-hydroxycinnamic acid experimental protocols

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Compound of Interest

Compound Name: 3-Bromo-4-hydroxycinnamic acid

CAS No.: 67808-77-9

Cat. No.: B3433949

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Technical Guide: 3-Bromo-4-hydroxycinnamic Acid

Synthesis, Characterization, and Pharmacological Applications[1][2][3][4]

Executive Summary & Scientific Context

3-Bromo-4-hydroxycinnamic acid (CAS: 119405-32-2) is a halogenated derivative of p-coumaric acid.[1][2] Unlike its cyano-substituted analog (

-cyano-4-hydroxycinnamic acid, CHCA), which is a standard MALDI matrix, the 3-bromo derivative serves primarily as a high-value synthetic intermediate and a pharmacological scaffold.[1][2]

Its structural significance lies in the ortho-bromination relative to the phenolic hydroxyl group.[1][2] This specific substitution pattern activates the ring for further cross-coupling reactions (e.g., Suzuki-Miyaura) and enhances membrane permeability in biological systems compared to the parent hydroxycinnamic acids.[2] It is a critical precursor for the synthesis of coumarins, flavonoids, and phosphorylated antimicrobial agents.

Key Applications:

- Medicinal Chemistry: Precursor for anticoagulant and antitumor coumarin derivatives via intramolecular cyclization.[2]
- Microbiology: Biofilm inhibitor and antimicrobial agent against Gram-positive bacteria (*S. aureus*).[2]
- Material Science: Monomer for photoreactive liquid crystalline polymers.[2]

Chemical Specifications & Handling

Property	Specification
IUPAC Name	(2E)-3-(3-Bromo-4-hydroxyphenyl)prop-2-enoic acid
CAS Number	119405-32-2
Molecular Formula	C H BrO
Molecular Weight	243.05 g/mol
Appearance	Off-white to pale yellow crystalline solid
Solubility	Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water
pKa (Predicted)	~4.5 (Carboxylic acid), ~9.0 (Phenolic OH)
Storage	+2°C to +8°C, protect from light (halogenated aromatics are photosensitive)

Protocol A: Selective Synthesis via Knoevenagel Condensation

Objective: To synthesize high-purity (E)-**3-bromo-4-hydroxycinnamic acid** without generating the 3,5-dibromo byproduct common in direct bromination methods.

Principle: The Knoevenagel-Doebner condensation involves the reaction of 3-bromo-4-hydroxybenzaldehyde with malonic acid in a pyridine/piperidine system.^{[1][2]} This method ensures regiocontrol, as the bromine is pre-installed on the aldehyde.

Reagents:

- 3-Bromo-4-hydroxybenzaldehyde (10.0 mmol)^{[1][2]}
- Malonic acid (12.0 mmol, 1.2 eq)^[1]
- Pyridine (anhydrous, 5.0 mL)
- Piperidine (catalytic, 0.1 mL)^{[1][2]}
- Hydrochloric acid (2 M)^{[1][2]}
- Ethanol (for recrystallization)^{[1][2][3]}

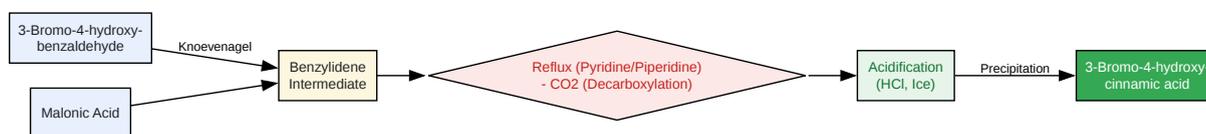
Step-by-Step Methodology:

- Reaction Setup:
 - In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-hydroxybenzaldehyde (2.01 g, 10 mmol) and malonic acid (1.25 g, 12 mmol) in pyridine (5 mL).
 - Add piperidine (0.1 mL) as the organocatalyst.^[2]
 - Attach a reflux condenser.^[2]
- Condensation & Decarboxylation:
 - Heat the mixture to 85–90°C in an oil bath.
 - Maintain reflux for 3–5 hours.^[2] Note: Evolution of CO₂ gas bubbles indicates the decarboxylation step is proceeding.
 - Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).^[2] The aldehyde spot should disappear.^[2]

- Work-up:
 - Cool the reaction mixture to room temperature.
 - Pour the mixture slowly into 50 mL of ice-cold 2 M HCl with vigorous stirring. The pyridine will be neutralized, and the product will precipitate as a white/pale solid.
 - Stir for 30 minutes to ensure complete precipitation.
- Purification:
 - Filter the crude solid using a Buchner funnel.[2] Wash the cake with cold water (3 x 10 mL) to remove residual pyridinium salts.
 - Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol (~60°C). Add warm water dropwise until slight turbidity appears, then allow to cool slowly to 4°C overnight.
 - Collect the crystals, dry under vacuum at 40°C.

Yield Expectation: 75–85% Purity Validation: Melting point (178–180°C) and ¹H-NMR.[1][2]

Visual Workflow: Synthesis Pathway



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Caption: Synthesis of **3-Bromo-4-hydroxycinnamic acid** via Knoevenagel-Doebner condensation to ensure regioselectivity.

Protocol B: Antimicrobial & Biofilm Inhibition Assay

Objective: To evaluate the efficacy of **3-bromo-4-hydroxycinnamic acid** as a biofilm inhibitor against *Staphylococcus aureus* (MRSA strains), exploiting the lipophilicity gained from the bromine substituent.[1][2]

Reagents:

- Test Compound: **3-Bromo-4-hydroxycinnamic acid** (Stock: 100 mM in DMSO).[1][2]
- Bacterial Strain: *S. aureus* (ATCC 25923 or clinical isolate).[2]
- Media: Tryptic Soy Broth (TSB) supplemented with 1% glucose (to promote biofilm).[2]
- Dye: Crystal Violet (0.1%).[2]

Methodology:

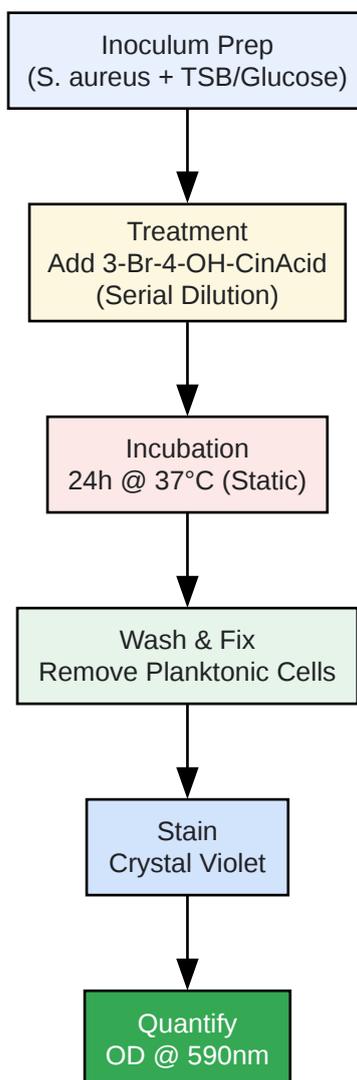
- Inoculum Preparation:
 - Culture *S. aureus* in TSB overnight at 37°C.[2]
 - Dilute the culture to OD₆₀₀ = 0.05 (~10⁶ CFU/mL) in fresh TSB + 1% glucose.[2]
- Microdilution Setup (96-well plate):
 - Test Wells: Add 198 μL of diluted bacterial suspension + 2 μL of compound stock (Final conc: 1 mM). Perform serial dilutions (e.g., 500 μM, 250 μM, 125 μM).
 - Positive Control: TSB + Bacteria + DMSO (Vehicle).[2]
 - Negative Control: Sterile TSB only.
- Incubation:
 - Incubate the plate statically at 37°C for 24 hours to allow biofilm formation.[2]
- Biofilm Quantification (Crystal Violet Method):
 - Gently aspirate the planktonic (free-floating) media.[1][2]

- Wash wells 3x with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
[1][2]
- Fix the biofilm with methanol (200 μ L) for 15 minutes.[2] Air dry.
- Stain with 0.1% Crystal Violet (200 μ L) for 15 minutes.[2]
- Wash with water to remove excess dye.[2]
- Solubilize the bound dye with 33% Acetic Acid (200 μ L).[2]
- Measure Absorbance at 590 nm.

Data Analysis: % Biofilm Inhibition =

[1][2]

Visual Workflow: Biofilm Assay



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Caption: Workflow for evaluating biofilm inhibition using the Crystal Violet microtiter plate method.^{[1][2]}

Structural Characterization Data

To validate the synthesis, compare your product against these standard spectral markers.

¹H NMR (400 MHz, DMSO-d₆):

- δ 12.20 (s, 1H): Carboxylic acid -COOH (Broad, exchangeable).^{[1][2]}
- δ 10.65 (s, 1H): Phenolic -OH.^{[1][2]}

- δ 7.85 (d, J = 2.0 Hz, 1H): Aromatic H-2 (Ortho to Br).[1][2]
- δ 7.55 (dd, J = 8.5, 2.0 Hz, 1H): Aromatic H-6.[1][2]
- δ 7.48 (d, J = 16.0 Hz, 1H): Vinylic H (α to ring, trans coupling).
- δ 6.95 (d, J = 8.5 Hz, 1H): Aromatic H-5 (Ortho to OH).[1][2]
- δ 6.35 (d, J = 16.0 Hz, 1H): Vinylic H (α to COOH, trans coupling).

Interpretation: The coupling constant (J = 16.0 Hz) confirms the (E)-trans geometry of the double bond.[2]

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